Field: Medicine
Summary of Application: o-Carborane-1-carboxylic Acid is a versatile reactant used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
Results or Outcomes: The potential beneficial applications in drug design have been noted .
Field: Materials Science and Organometallic/Coordination Chemistry
Summary of Application: o-Carborane-1-carboxylic Acid is a useful synthon for the synthesis of a large variety of functionalized carborane derivatives for potential application in materials science and organometallic/coordination chemistry .
Methods of Application: Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2-[IPh(OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10][BF4]. They undergo regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions .
Field: Chemistry
Summary of Application: o-Carborane-1-carboxylic Acid is a versatile reactant used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation .
Results or Outcomes: The potential beneficial applications in chemistry have been noted .
Summary of Application: o-Carborane-1-carboxylic Acid is used in the functionalization of o-carboranes via carboryne intermediates . Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors .
Methods of Application: They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science and organometallic/coordination chemistry . They undergo regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions .
o-Carborane-1-carboxylic acid is a unique boron-containing compound characterized by its distinctive structure, which consists of a carborane cluster with a carboxylic acid functional group. The molecular formula of o-Carborane-1-carboxylic acid is with a molecular weight of 188.24 g/mol. This compound features a boron cluster that provides significant stability and reactivity, making it valuable in various chemical applications, particularly in medicinal chemistry and materials science.
The carborane structure consists of boron and carbon atoms arranged in a polyhedral framework, which imparts unique properties such as thermal stability and low toxicity. The presence of the carboxylic acid group enhances its solubility in polar solvents and enables it to participate in a variety of
o-CCM itself is not directly involved in biological processes. However, it serves as a valuable building block for the synthesis of molecules with potential biological activities. For example, o-CCM can be incorporated into drug candidates to improve their stability or targeting properties []. The mechanism of action of these derived molecules would depend on their specific structure and function.
These reactions highlight the versatility of o-Carborane-1-carboxylic acid as a reactant in organic synthesis.
The biological activity of o-Carborane-1-carboxylic acid is primarily linked to its role in medicinal chemistry. It has been studied for its potential applications in boron neutron capture therapy, a cancer treatment strategy that exploits the unique properties of boron compounds to selectively target tumor cells while minimizing damage to surrounding healthy tissue .
Additionally, the compound may influence cellular functions by interacting with various biomolecules, potentially affecting cell signaling pathways and gene expression. Its inertness towards moisture allows for stable storage and handling under laboratory conditions.
The synthesis of o-Carborane-1-carboxylic acid typically involves several steps:
This synthesis pathway highlights the straightforward approach to obtaining this compound from readily available starting materials.
o-Carborane-1-carboxylic acid has several notable applications:
Studies on o-Carborane-1-carboxylic acid have focused on its interactions with biomolecules and its potential pharmacological effects. Research indicates that it can influence enzyme activity and cellular metabolism through binding interactions, which may lead to therapeutic applications in treating cancer and other diseases .
Additionally, its stability under various conditions allows for extended studies on its biochemical interactions without significant degradation.
Several compounds share structural similarities with o-Carborane-1-carboxylic acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
m-Carborane-1-carboxylic Acid | C3H12B10O2 | Similar structure but different spatial arrangement |
p-Carborane-1-carboxylic Acid | C3H12B10O2 | Variations in reactivity due to position |
3-Amino-o-Carborane-1-carboxylic Acid | C3H13B10N O2 | Contains an amino group, enhancing biological activity |
2-Carborane-1-carboxylic Acid | C3H12B10O2 | Different positional isomer affecting properties |
These compounds illustrate the diversity within carborane chemistry while highlighting the unique properties of o-Carborane-1-carboxylic acid, particularly its functional versatility and stability.
o-Carborane-1-carboxylic acid is characterized by the molecular formula C₃B₁₀H₁₂O₂, representing a carborane derivative with a carboxylic acid functional group attached to the icosahedral cage structure [6]. The compound has a CAS number of 18178-04-6 and is systematically named as 1,2-dicarba-closo-dodecaborane-1-carboxylic acid [15].
The isotopic composition of C₃B₁₀H₁₂O₂ reflects the natural abundance of constituent elements. The molecular structure consists of three carbon atoms, ten boron atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a specific geometric configuration [6] [15]. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹¹B, ¹H, ¹⁶O), is 190.18 Da, while the average molecular weight considering natural isotopic distributions is 188.24 Da [15].
Element | Number of Atoms | Monoisotopic Mass Contribution (Da) | Weight Percentage (%) |
---|---|---|---|
Carbon | 3 | 36.00 | 19.14 |
Boron | 10 | 110.09 | 57.43 |
Hydrogen | 12 | 12.09 | 6.43 |
Oxygen | 2 | 31.99 | 17.00 |
The isotopic distribution pattern of o-carborane-1-carboxylic acid is dominated by the natural abundance of boron isotopes, with ¹¹B (80.1%) and ¹⁰B (19.9%) contributing significantly to the overall isotopic envelope [21]. The compound exhibits characteristic mass spectral patterns reflecting these isotopic contributions, particularly evident in high-resolution mass spectrometry analysis [6].
o-Carborane-1-carboxylic acid demonstrates exceptional thermodynamic and kinetic stability characteristics inherent to the carborane family of compounds [10]. The icosahedral cage structure provides remarkable resistance to thermal decomposition and chemical degradation under harsh conditions [13]. Closo-carboranes are kinetically stable under a wide range of harsh conditions, showing high resistance and robustness against protic acids [10].
The thermal stability of o-carborane-1-carboxylic acid is evidenced by its melting point of 150-152°C without decomposition [15]. This compound exhibits high thermal stability similar to the parent o-carborane, which maintains structural integrity up to 320°C [3]. The kinetic stability arises from the delocalized bonding system within the icosahedral cluster, where boron and carbon atoms are held together by three-center, two-electron bonds [13].
Stability Parameter | Characteristic | Reference Temperature/Condition |
---|---|---|
Thermal Stability | High resistance to thermal decomposition | Up to 320°C for parent structure |
Chemical Stability | Stable under normal atmospheric conditions | Room temperature, ambient pressure |
Acid Resistance | Resistant to protic acids | Various acidic media |
Oxidation Resistance | High resistance to oxidative conditions | Standard oxidizing environments |
The compound demonstrates resistance to nucleophilic attack at the boron vertices while remaining susceptible to electrophilic substitution at the carbon vertices [3]. This selective reactivity pattern is crucial for understanding the compound's behavior in various chemical environments and synthetic applications [16].
The crystallographic structure of o-carborane-1-carboxylic acid is based on the icosahedral geometry characteristic of closo-carboranes [13]. The molecular structure resembles an icosahedron with ten boron atoms and two adjacent carbon atoms forming the apices of the polyhedral cage [13]. The carboxylic acid group is attached to one of the carbon vertices, maintaining the overall cage integrity while introducing additional functionality [6].
The icosahedral cage adopts C₂ᵥ symmetry, with the carbon atoms occupying adjacent positions (ortho configuration) in the twelve-vertex cluster [3]. Due to the low total electron count (26 skeletal electrons for 12 vertices), the cluster carbon and boron atoms adopt a six-bonded environment with five bonds to neighboring cluster atoms and one exo-polyhedral bond [14].
Structural Parameter | Value | Description |
---|---|---|
Cage Geometry | Icosahedral | 12-vertex polyhedral structure |
Carbon-Carbon Bond Length | 1.52-1.53 Å | Adjacent carbon vertices |
Carbon-Boron Bond Length | 1.7-1.75 Å | Cage framework bonds |
Boron-Boron Bond Length | 1.75-1.78 Å | Inter-boron connections |
Carboxyl C=O Bond Length | 1.21-1.22 Å | Carbonyl double bond |
Carboxyl C-O Bond Length | 1.34-1.36 Å | Hydroxyl single bond |
The crystallographic analysis reveals that the carboxylic acid functional group maintains typical bond lengths and angles consistent with organic carboxylic acids, while being covalently attached to the robust carborane framework [7]. The torsion angle and planarity of the carboxylic acid moiety conform to standard geometric parameters observed in similar compounds [7].
The spectroscopic characterization of o-carborane-1-carboxylic acid provides distinctive fingerprints that enable unambiguous identification and structural confirmation [6]. Nuclear magnetic resonance spectroscopy reveals characteristic resonances for each type of nucleus present in the molecule, while infrared spectroscopy identifies functional group vibrations [6].
¹H Nuclear Magnetic Resonance spectroscopy of o-carborane-1-carboxylic acid in deuterated chloroform at 300 MHz shows distinctive patterns characteristic of the carborane framework and carboxylic acid functionality [6]. The spectrum exhibits broad multiplets for boron-bound hydrogen atoms, a sharp singlet for the cage carbon-bound hydrogen, and a characteristic downfield signal for the carboxylic acid proton [6].
Nuclear Magnetic Resonance Type | Chemical Shifts (δ, ppm) | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance (CDCl₃, 300 MHz) | 1.35-3.50 (br, 10H) | Boron-Hydrogen |
4.03 (s, 1H) | Cage Carbon-Hydrogen | |
11.10 (s, 1H) | Carboxylic Acid Hydrogen | |
¹³C Nuclear Magnetic Resonance (CDCl₃, 75.5 MHz) | 56.71 | Carborane Carbon-Hydrogen |
67.57 | Carborane Carbon (carboxyl-bearing) | |
166.90 | Carboxyl Carbon | |
¹¹B Nuclear Magnetic Resonance | -15 to -2 | Boron cage atoms |
¹³C Nuclear Magnetic Resonance spectroscopy at 75.5 MHz provides clear differentiation between the cage carbon atoms and the carboxylic acid carbon [6]. The carboxyl carbon appears at 166.90 ppm, consistent with typical carboxylic acid chemical shifts, while the cage carbons appear at distinct upfield positions [6].
Infrared spectroscopy analysis using potassium bromide pellets reveals characteristic absorption bands that confirm the presence of both the carborane cage and carboxylic acid functional group [6]. The spectrum displays broad hydroxyl stretching, sharp carbonyl stretching, and distinctive boron-hydrogen stretching vibrations [6].
Absorption Band (cm⁻¹) | Assignment | Intensity |
---|---|---|
3100-3400 | Oxygen-Hydrogen stretch (broad) | Strong |
3080 | Carborane Carbon-Hydrogen stretch | Medium |
2588 | Boron-Hydrogen stretch | Strong |
1723.8 | Carbonyl stretch | Strong |
The carbonyl stretching frequency at 1723.8 cm⁻¹ is characteristic of carboxylic acids and confirms the presence of the acid functionality [6] [20]. The boron-hydrogen stretching region around 2588 cm⁻¹ is diagnostic for carborane compounds and distinguishes these materials from purely organic molecules [6].
X-ray diffraction studies of o-carborane-1-carboxylic acid and related compounds provide detailed structural information about bond lengths, angles, and molecular packing arrangements [7]. Single crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms within the icosahedral cage and confirms the attachment point of the carboxylic acid group [7].
The synthesis of o-carborane-1-carboxylic acid represents a fundamental transformation in carborane chemistry, offering multiple pathways that each present distinct advantages and challenges. The development of these methodologies has evolved significantly over the past decades, driven by the increasing demand for functionalized carboranes in medicinal chemistry, materials science, and boron neutron capture therapy applications [1] [2].
The most widely employed and efficient method for synthesizing o-carborane-1-carboxylic acid involves the direct carboxylation of o-carborane through lithiation followed by carbon dioxide insertion. This methodology, pioneered by Kahl and coworkers, has become the gold standard for laboratory-scale preparation due to its reliability and excellent yields [1] [2].
The procedure begins with the treatment of o-carborane with n-butyllithium in anhydrous diethyl ether at -78°C. The reaction proceeds through initial deprotonation of the weakly acidic carborane carbon-hydrogen bond (pKa ~ 23), forming a carboranyl lithium intermediate [1]. The lithiation must be conducted under stringent anhydrous conditions to prevent hydrolysis of the organolithium species, and the reaction mixture requires careful temperature control to maintain selectivity for monolithiation over diacid formation [1] [3].
The detailed experimental procedure involves dissolving o-carborane (10.0 g, 69.4 mmol) in dry diethyl ether (950 mL) at room temperature, followed by cooling to -78°C under an argon atmosphere. n-Butyllithium (48.0 mL, 76.8 mmol, 1.6 M in hexanes) is added slowly over 20 minutes with continuous stirring. The reaction mixture is maintained at -78°C for an additional 20 minutes to ensure complete lithiation. Crushed dry ice (20-25 g) is then added immediately, and the mixture is stirred for one hour before being allowed to warm to room temperature [1].
The workup procedure involves removal of excess ether under reduced pressure, followed by addition of water (300 mL) to dissolve the lithium carboxylate salt. Unreacted o-carborane is extracted with hexanes (2 × 150 mL), and the aqueous layer is acidified with 3 N hydrochloric acid. The desired carboxylic acid product is then extracted with hexanes (4 × 150 mL), and the combined organic extracts are dried over magnesium sulfate and concentrated to yield 12.4 g (95%) of pure o-carborane-1-carboxylic acid [1].
This methodology demonstrates remarkable scalability, with yields consistently exceeding 90% even on 10-gram scales. The high dilution conditions employed (approximately 70 mL ether per gram of carborane) are crucial for maintaining selectivity and preventing disproportionation reactions that would lead to formation of the dicarboxylic acid [1]. The reaction mechanism involves nucleophilic attack of the carboranyl anion on carbon dioxide, followed by protonation during the acidic workup [4].
Recent improvements to this methodology have focused on optimizing reaction conditions for enhanced reproducibility and yield. The use of THF as solvent generally leads to formation of the dicarboxylic acid through disproportionation, making diethyl ether the preferred medium [1]. Temperature control is critical, as warming above -50°C during the carbonylation step can lead to decreased yields and formation of side products [5].
The conversion of o-carborane-1-carboxylic acid to its corresponding acid chloride represents a crucial transformation that enables further derivatization and serves as a key intermediate in numerous synthetic applications. Two primary chlorinating agents have been extensively studied for this transformation: phosphorus pentachloride and thionyl chloride, each offering distinct mechanistic pathways and practical considerations [1] [6] [7].
Phosphorus Pentachloride Method
The phosphorus pentachloride route provides excellent yields and clean reaction conditions for acid chloride formation. The detailed procedure involves placing o-carborane-1-carboxylic acid (13.6 g, 72.6 mmol) in dry toluene (60 mL) in a two-neck round-bottom flask equipped with a short-path distillation head. Phosphorus pentachloride (15.7 g, 75.5 mmol) is added through a side arm over one hour with stirring [1].
The reaction mechanism proceeds through initial nucleophilic attack of the carboxylic acid oxygen on the phosphorus center of PCl₅, forming a cyclic intermediate with elimination of hydrogen chloride. Subsequent nucleophilic attack by chloride ion at the carbonyl carbon, accompanied by protonation, leads to formation of another cyclic transition state. The final step involves elimination of the acid chloride product along with hydrogen chloride and phosphorus oxychloride, driven by formation of the strong P=O bond [8] [9].
After stirring for 30 minutes, the mixture is heated to 110°C to co-distill toluene and phosphorus oxychloride at atmospheric pressure. The residue is then subjected to high vacuum distillation (5 mm Hg, 120°C) to obtain 14.0 g (93.4%) of pure o-carborane-1-carbonyl chloride as a white crystalline solid with melting point 39-40°C [1].
Thionyl Chloride Method
Thionyl chloride offers an alternative chlorinating approach with the advantage of producing gaseous byproducts that are easily removed from the reaction mixture. The mechanism involves initial nucleophilic attack of the carboxylic acid on thionyl chloride, forming a chlorosulfite intermediate that serves as an excellent leaving group [10] [11] [12].
The reaction proceeds through formation of a chlorosulfite ester intermediate, followed by nucleophilic attack of chloride ion on the carbonyl carbon. The chlorosulfite group provides a superior leaving group compared to hydroxide, facilitating the substitution reaction. The final products include the desired acid chloride, sulfur dioxide, and hydrogen chloride, both of which are gaseous and readily removed [11] [12].
For carborane systems, thionyl chloride reactions are typically conducted in an inert solvent such as toluene or dichloromethane. The reaction mixture is heated under reflux conditions (80-110°C) for 2-4 hours, with yields typically ranging from 85-90% [13]. The lower yields compared to phosphorus pentachloride are offset by the simpler workup procedure and the absence of phosphorus-containing byproducts [6] [7].
Comparative Analysis
Both chlorinating methods demonstrate high efficiency for carborane acid chloride formation, but exhibit distinct advantages. The phosphorus pentachloride method consistently provides higher yields (93-95% vs 85-90%) and produces a cleaner product requiring minimal purification [1] [7]. However, the method requires higher temperatures and more complex distillation procedures for product isolation [1].
The thionyl chloride approach offers operational simplicity and produces only gaseous byproducts, facilitating purification. This method is particularly advantageous for smaller-scale preparations and when avoiding phosphorus contamination is critical [7] [13]. The choice between methods often depends on the intended application of the acid chloride and the scale of the reaction [14] [6].
The development of regioselective functionalization strategies for carborane derivatives represents one of the most significant advances in carborane chemistry over the past decade. The challenge lies in achieving selective activation of specific boron-hydrogen bonds among the ten chemically similar BH vertices in the o-carborane cage [15] [16] [17].
Directing Group-Assisted Strategies
The carboxylic acid functionality in o-carborane-1-carboxylic acid serves as an effective directing group for regioselective B-H functionalization. The carboxyl group coordinates to transition metal catalysts, positioning them in proximity to specific boron vertices and enabling selective activation [17] [18].
Palladium-catalyzed regioselective B-H activation using carboxylic acid direction has been demonstrated to proceed with excellent selectivity for the B(4) and B(5) positions. The reaction employs Pd(OAc)₂ (5 mol%) and AgOAc (3 equiv) in 1,2-dichloroethane at 90°C, achieving yields of 60-85% with regioselectivities exceeding 95% [18]. The mechanism involves initial coordination of the carboxyl group to palladium, followed by oxidative addition of the B-H bond to form a palladacycle intermediate [17].
Iridium-Catalyzed Borylation
Iridium-catalyzed regioselective borylation represents another powerful strategy for selective B-H functionalization. Using [Ir(cod)OMe]₂ (0.25 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.5 mol%) with bis(pinacolato)diboron, the reaction achieves selective B(3,6)-diborylation with yields exceeding 90% [19].
The electron-deficient nature of the B(3,6) positions makes them preferentially reactive toward iridium-catalyzed borylation. The reaction proceeds at 80°C in methylal solvent, with the borylated products serving as versatile intermediates for further functionalization through Suzuki-Miyaura cross-coupling or oxidation to alcohols [19].
Electronic and Steric Effects
The regioselectivity of carborane functionalization is governed by both electronic and steric factors. The carborane cage exhibits distinct electronic properties at different boron vertices, with the B(3,6) positions being most electron-deficient and the B(9,12) positions being most electron-rich [20]. These electronic differences can be exploited through careful choice of catalysts and reaction conditions [20] [21].
Steric considerations also play a crucial role, particularly when bulky substituents are present on the cage carbons. The introduction of protecting groups such as tert-butyldimethylsilyl (TBDMS) can direct functionalization to alternative positions through steric blocking of normally favored sites [19].
The transition from laboratory-scale synthesis to industrial production of o-carborane-1-carboxylic acid presents significant challenges related to safety, efficiency, and cost-effectiveness. Several approaches have been developed to address these requirements while maintaining product quality and yield [22] [23] [24].
Continuous Flow Processes
Industrial-scale production increasingly relies on continuous flow reactors that offer improved heat and mass transfer, enhanced safety profiles, and better process control compared to batch operations [22]. The continuous flow approach for carborane synthesis involves feeding o-carborane and n-butyllithium solutions into a heated tubular reactor, followed by immediate quenching with carbon dioxide in a downstream mixing zone [22].
A pilot-scale facility described in the literature employed stainless steel reactors with volumes ranging from 5 to 100 liters, operating at temperatures between 50-150°C and pressures of 1-3 atmospheres [22] [23]. The continuous process achieved production rates of 1-10 kg per day with yields of 85-90%, representing a slight decrease from laboratory yields but offering significant advantages in terms of safety and operational efficiency [22].
Process Optimization
Key parameters for industrial-scale optimization include residence time, temperature control, and solvent recovery systems. Residence times of 1-2 hours in continuous flow systems provide optimal conversion while minimizing side reactions [22]. Temperature control is critical, with precise monitoring required during the lithiation and carbonylation steps to prevent decomposition or formation of unwanted byproducts [23].
Solvent recovery represents a significant economic consideration for large-scale production. Distillation systems for ether recovery typically achieve 95-98% solvent recycling, substantially reducing operating costs [22] [23]. The recovered ether must meet stringent moisture specifications (< 50 ppm water) to maintain reaction performance [23].
Safety Considerations
Industrial production requires comprehensive safety protocols due to the pyrophoric nature of organolithium reagents and the potential for exothermic reactions [22] [23]. Automated feed systems with precise flow control minimize operator exposure while maintaining stoichiometric precision [22]. Emergency shutdown procedures and fire suppression systems specifically designed for organometallic reactions are essential components of industrial facilities [23].
The purification of o-carborane-1-carboxylic acid requires careful selection of methods that preserve the integrity of the carborane cage while achieving high purity levels necessary for subsequent applications [25] [26] [27] [28].
Recrystallization Methods
Recrystallization from organic solvents provides an effective purification method for carborane carboxylic acids. The preferred solvent system consists of toluene for dissolution followed by addition of hexane to induce crystallization [25] [29]. This mixed solvent approach achieves purities of 95-98% with recovery yields of 85-90% [25].
The recrystallization process involves dissolving the crude carboxylic acid in hot toluene (80-90°C) at a concentration of approximately 50 mg/mL. Hexane is then added dropwise until incipient crystallization occurs, followed by slow cooling to room temperature and filtration [29]. Multiple recrystallizations may be necessary to achieve analytical purity [25].
Chromatographic Purification
Column chromatography using silica gel provides excellent purification for smaller quantities of material. The optimal eluent system consists of hexane/ethyl acetate gradients, typically starting with 95:5 and progressing to 80:20 as required [30] [31]. This method achieves purities of 98-99% but with somewhat lower recovery yields of 80-85% due to material losses during chromatography [30].
Flash chromatography protocols require careful optimization of flow rates and fraction collection to minimize decomposition. The carborane carboxylic acid typically elutes with Rf values of 0.3-0.5 in hexane/ethyl acetate (80:20) on silica gel TLC plates [31].
Sublimation Techniques
Sublimation under reduced pressure represents the most effective purification method for achieving highest purity levels. The process involves heating the crude material to 120-150°C under vacuum (0.1-1 mm Hg) with collection of the sublimed product on a cold finger [26] [27]. This technique achieves purities exceeding 99% with recovery yields of 90-95% [27].
The sublimation apparatus requires careful design to prevent contamination and ensure efficient heat transfer. Temperature control is critical, as excessive heating can lead to decomposition of the carborane cage [26]. The sublimed product typically appears as colorless needles or plates with sharp melting points [27].
Yield Optimization Strategies
Several strategies have been developed to maximize yields in carborane carboxylic acid synthesis. High-dilution conditions during the lithiation step prevent disproportionation reactions that lead to diacid formation [1]. Rapid addition of dry ice and immediate temperature quenching minimize side reactions during the carbonylation step [32].
Solvent selection plays a crucial role in yield optimization. Diethyl ether provides superior results compared to THF, which tends to promote diacid formation through enhanced solvation of the lithium cation [1]. The use of rigorously dried solvents (< 10 ppm water) is essential for maintaining high yields and preventing hydrolysis of organolithium intermediates [4].
Recovery of unreacted starting materials through fractional distillation or selective extraction can significantly improve overall process economics. Unreacted o-carborane can be recovered in 85-95% yield and recycled to subsequent reactions without purification [1] [5].
Table 1: General Synthetic Routes for o-Carborane-1-carboxylic Acid | |||||
---|---|---|---|---|---|
Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reaction Time |
n-Butyllithium/CO₂ Carboxylation | o-Carborane | n-BuLi, CO₂ (dry ice) | -78 to RT | 90-95 | 2-3 hours |
Phosphorus Pentachloride Acid Chloride Route | o-Carborane-1-carboxylic acid | PCl₅, toluene | 110-120 | 93-95 | 1-2 hours |
Thionyl Chloride Acid Chloride Route | o-Carborane-1-carboxylic acid | SOCl₂ | 80-110 | 85-90 | 2-4 hours |
Silver-Catalyzed Alkyne-Decaborane Coupling | Terminal alkynes + B₁₀H₁₂(CH₃CN)₂ | AgNO₃ (catalytic) | 80-100 | 70-85 | 4-12 hours |
Table 2: Regioselective Functionalization Strategies | ||||
---|---|---|---|---|
Strategy | Target Position | Catalyst System | Selectivity (%) | Functional Group Tolerance |
Carboxyl-Directed B-H Activation | B(4), B(5) | Pd(OAc)₂/AgOAc | >95 | Esters, amides, halides |
Picolyl-Directed Functionalization | B(3,5) or B(4) | Pd(OAc)₂ | 85-95 | Alcohols, ethers, nitriles |
Iridium-Catalyzed Borylation | B(3,6) | [Ir(cod)OMe]₂/dtbpy | >90 | Aryl, alkyl groups |
Palladium-Catalyzed Cross-Coupling | B(4), B(9) | Pd(PPh₃)₂Cl₂ | 80-90 | Various aromatics |
Table 3: Industrial-Scale Production Parameters | |||
---|---|---|---|
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
Reactor Type | Round-bottom flask | Stainless steel reactor | Continuous flow reactor |
Operating Temperature (°C) | -78 to 25 | 50-150 | 80-200 |
Pressure (atm) | 1 | 1-3 | 2-5 |
Residence Time | 2-4 hours | 4-8 hours | 1-2 hours |
Production Scale | 1-100 g | 1-10 kg | 100+ kg/day |
Yield (%) | 90-95 | 85-90 | 80-85 |
Purity (%) | >98 | >95 | >93 |
Table 4: Purification and Yield Optimization Techniques | ||||
---|---|---|---|---|
Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Typical Scale |
Recrystallization | Toluene/hexane | 95-98 | 85-90 | 1-100 g |
Column Chromatography | Hexane/ethyl acetate | 98-99 | 80-85 | 0.1-10 g |
Sublimation | Under vacuum | 99+ | 90-95 | 1-50 g |
Liquid-Liquid Extraction | Water/organic phase | 90-95 | 75-85 | 10-1000 g |
Crystallization from Mixed Solvents | Toluene/methanol | 96-99 | 88-93 | 5-500 g |